Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-chlorothieno[3,2-b]pyridine-2-carboxylate
- Ethyl 3-amino-5-fluorothieno[3,2-b]pyridine-2-carboxylate
- **
Properties
Molecular Formula |
C10H9BrN2O2S |
---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)9-7(12)8-5(16-9)3-4-6(11)13-8/h3-4H,2,12H2,1H3 |
InChI Key |
NRENIQSJRDEYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=N2)Br)N |
Origin of Product |
United States |
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